molecular formula C12H7ClN2O B2970330 2-(2-Chlorophenoxy)pyridine-4-carbonitrile CAS No. 924844-32-6

2-(2-Chlorophenoxy)pyridine-4-carbonitrile

Cat. No. B2970330
CAS RN: 924844-32-6
M. Wt: 230.65
InChI Key: MGQVZGPTGDVVIR-UHFFFAOYSA-N
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Description

“2-(2-Chlorophenoxy)pyridine-4-carbonitrile” is a chemical compound with the molecular formula C12H7ClN2O and a molecular weight of 230.65 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring attached to a chlorophenoxy group and a carbonitrile group . The exact structure would require more specific data or computational analysis.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 230.65 . More specific properties such as melting point, boiling point, and density were not found in the retrieved data .

Scientific Research Applications

Structural and Optical Characteristics

Pyridine derivatives, such as those related to 2-(2-Chlorophenoxy)pyridine-4-carbonitrile, have been prepared and characterized, revealing their potential in materials science. The study on pyrazolo pyridine derivatives, for example, demonstrates their monoclinic polycrystalline nature and optical functions, indicating their use in fabricating heterojunctions and as photosensors due to their unique diode and light response characteristics (Zedan, El-Taweel, & El-Menyawy, 2020).

Spectroscopic Analysis and Molecular Structure

Research involving spectroscopic analysis and structural determination of pyridine derivatives showcases the intricate molecular structures and interactions within these compounds. For instance, the synthesis and analysis of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile offer insights into the structural differences and supramolecular structure, providing a basis for understanding the chemical and physical properties of similar compounds (Tranfić et al., 2011).

Chemical Synthesis and Applications

The photoinduced direct 4-pyridination of C(sp3)–H bonds, employing benzophenone and 4-cyanopyridine, represents an innovative approach in synthetic chemistry. This methodology allows for the selective formation of biologically active and functional molecules with 4-pyridine substructures, highlighting the potential of pyridine derivatives in drug development and other chemical applications (Hoshikawa & Inoue, 2013).

Antimicrobial and Antioxidant Studies

Pyridine derivatives also show promising biological activities. For example, the synthesis and in vitro screening of triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives have demonstrated antimicrobial and antioxidant activities, suggesting their potential in pharmaceutical applications (Flefel et al., 2018).

properties

IUPAC Name

2-(2-chlorophenoxy)pyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN2O/c13-10-3-1-2-4-11(10)16-12-7-9(8-14)5-6-15-12/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGQVZGPTGDVVIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=NC=CC(=C2)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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